molecular formula C7H7NOS B586791 6-(Methylthio)nicotinaldehyde CAS No. 149805-95-8

6-(Methylthio)nicotinaldehyde

Cat. No.: B586791
CAS No.: 149805-95-8
M. Wt: 153.199
InChI Key: IIWPRELLGLCAGW-UHFFFAOYSA-N
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Description

6-(Methylthio)nicotinaldehyde is a heterocyclic compound that belongs to the class of nicotinaldehydes. It is characterized by a yellow crystalline appearance and has the molecular formula C8H7NO2S with a molecular weight of 181.21 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-(Methylthio)nicotinaldehyde involves the catalytic reduction of 3-cyanopyridine in the presence of Raney nickel under hydrogen . This process typically occurs in a water-soluble carboxylic acid medium, which facilitates the reduction reaction.

Industrial Production Methods

Industrial production of this compound often employs similar catalytic hydrogenation techniques, utilizing Raney nickel as a catalyst. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of strong acids like sulfuric acid or oxalic acid is sometimes necessary to maintain the acidic environment required for the reaction .

Chemical Reactions Analysis

Types of Reactions

6-(Methylthio)nicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: 6-(Methylthio)nicotinic acid.

    Reduction: 6-(Methylthio)nicotinyl alcohol.

    Substitution: Various substituted nicotinaldehyde derivatives depending on the substituent introduced.

Scientific Research Applications

6-(Methylthio)nicotinaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases.

    Industry: It is utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(Methylthio)nicotinaldehyde involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with nicotinic acetylcholine receptors, which play a role in neuroprotection and modulation of neurotransmitter release . The compound’s effects are mediated through its ability to modulate oxidative stress and inflammatory responses, making it a potential candidate for treating neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

    Nicotinaldehyde: Lacks the methylthio group, making it less versatile in certain chemical reactions.

    6-Methoxy-4-(methylthio)nicotinaldehyde: Contains an additional methoxy group, which can influence its reactivity and biological activity.

Uniqueness

6-(Methylthio)nicotinaldehyde is unique due to the presence of the methylthio group, which enhances its reactivity and potential applications in various fields. This functional group allows for a broader range of chemical modifications and interactions compared to its analogs.

Biological Activity

6-(Methylthio)nicotinaldehyde, a heterocyclic compound with the molecular formula C8_8H7_7NO2_2S, has garnered attention for its potential biological activities. This compound is characterized by the presence of a methylthio group, which enhances its reactivity and applications in medicinal chemistry and biological research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Weight: 181.21 g/mol
  • Appearance: Yellow crystalline solid
  • Functional Groups: Aldehyde and methylthio

Synthesis

This compound can be synthesized through various methods, including:

  • Catalytic Reduction: Using Raney nickel under hydrogen from 3-cyanopyridine.
  • Oxidation and Reduction Reactions: The aldehyde group can be oxidized to form carboxylic acids or reduced to alcohols using appropriate reagents like sodium borohydride or potassium permanganate.

The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are crucial in various neurological processes, including neuroprotection and neurotransmitter modulation. The compound's ability to bind to these receptors suggests potential applications in treating neurodegenerative diseases.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Activity

Several studies have explored the anticancer properties of this compound. For instance:

  • Cell Line Studies: The compound has shown cytotoxic effects on cancer cell lines such as A431 (human epidermoid carcinoma), with IC50_{50} values indicating significant inhibitory activity compared to control groups.
  • Mechanisms of Action: The anticancer effect may involve the induction of apoptosis and cell cycle arrest through pathways associated with DNA damage response and repair mechanisms.

Neuroprotective Effects

The compound's interaction with nAChRs also positions it as a candidate for neuroprotective therapies. Studies suggest that it may help mitigate neuronal damage in models of neurodegeneration by enhancing cholinergic signaling.

Case Study 1: Antimicrobial Activity

A study assessing the antimicrobial efficacy of this compound reported significant inhibition of bacterial growth in both gram-positive and gram-negative strains. The results indicated a dose-dependent response, with higher concentrations leading to greater inhibition.

Case Study 2: Anticancer Effects on A431 Cells

In a comparative study, this compound demonstrated superior cytotoxicity against A431 cells compared to traditional chemotherapeutics. The study highlighted its potential as an alternative or adjunct therapy in cancer treatment.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Nicotinaldehyde Lacks methylthio groupLimited antimicrobial and anticancer activity
5-Chloro-6-(methylthio)nicotinaldehyde Chlorine at position 5, methylthio groupPotentially enhanced biological activity due to dual substitution
6-Methoxy-4-(methylthio)nicotinaldehyde Additional methoxy groupIncreased reactivity and possible therapeutic effects

Properties

IUPAC Name

6-methylsulfanylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NOS/c1-10-7-3-2-6(5-9)4-8-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWPRELLGLCAGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701277809
Record name 6-(Methylthio)-3-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701277809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149805-95-8
Record name 6-(Methylthio)-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149805-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Methylthio)-3-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701277809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In DMF (5.0 mL) was dissolved 6-chloronicotinaldehyde (300 mg, 2.12 mmol). Sodium thiomethoxide (178 mg, 2.54 mmol) was added and the mixture was stirred at room temperature for 2 hours. Water was added to the reaction mixture. Extraction with ethyl acetate, washing with saturated brine and drying over anhydrous sodium sulfate were performed. After filtration, the solvent in the filtrate was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=4/1) to give 6-(methylthio)nicotinaldehyde (239 mg, 74%).
Quantity
178 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mg
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

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